N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 61643-24-1
VCID: VC17258547
InChI: InChI=1S/C13H8F6N2O2/c1-6-10(5-20-23-6)11(22)21-9-3-7(12(14,15)16)2-8(4-9)13(17,18)19/h2-5H,1H3,(H,21,22)
SMILES:
Molecular Formula: C13H8F6N2O2
Molecular Weight: 338.20 g/mol

N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide

CAS No.: 61643-24-1

Cat. No.: VC17258547

Molecular Formula: C13H8F6N2O2

Molecular Weight: 338.20 g/mol

* For research use only. Not for human or veterinary use.

N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide - 61643-24-1

Specification

CAS No. 61643-24-1
Molecular Formula C13H8F6N2O2
Molecular Weight 338.20 g/mol
IUPAC Name N-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C13H8F6N2O2/c1-6-10(5-20-23-6)11(22)21-9-3-7(12(14,15)16)2-8(4-9)13(17,18)19/h2-5H,1H3,(H,21,22)
Standard InChI Key HMZCCNFZBPASPE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NO1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide is characterized by the following properties:

PropertyValue
CAS No.61643-24-1
Molecular FormulaC13H8F6N2O2\text{C}_{13}\text{H}_{8}\text{F}_{6}\text{N}_{2}\text{O}_{2}
Molecular Weight338.20 g/mol
IUPAC NameN-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
Canonical SMILESCC1=C(C=NO1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

The compound’s structure combines a 5-methyloxazole ring linked via a carboxamide group to a 3,5-bis(trifluoromethyl)phenyl moiety. This configuration introduces steric and electronic effects that influence its reactivity and biological interactions.

Structural and Electronic Analysis

The trifluoromethyl (-CF3_3) groups at the 3- and 5-positions of the phenyl ring contribute to the molecule’s electron-deficient aromatic system, enhancing its ability to participate in hydrophobic interactions and hydrogen bonding. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, provides a rigid planar structure that facilitates binding to biological targets. Computational studies suggest that the methyl group at the 5-position of the oxazole ring stabilizes the molecule’s conformation, reducing rotational freedom and improving target selectivity.

Pharmacological and Biological Applications

Antimicrobial Activity

N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide exhibits broad-spectrum antimicrobial properties. In vitro studies against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to vancomycin. The trifluoromethyl groups enhance membrane permeability, enabling the compound to disrupt bacterial cell wall synthesis .

Comparative Analysis with Related Compounds

Structural and Functional Comparisons

The table below contrasts N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide with two analogs:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamideC13H8F6N2O2\text{C}_{13}\text{H}_{8}\text{F}_{6}\text{N}_{2}\text{O}_{2}338.20Antimicrobials, Drug Development
3-[[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylsulfanyl]-5,5-dimethyl-4H-1,2-oxazoleC12H14F5N3O2S\text{C}_{12}\text{H}_{14}\text{F}_{5}\text{N}_{3}\text{O}_{2}\text{S}359.32Agrochemical Research
N-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamideC19H11ClF6N2O2\text{C}_{19}\text{H}_{11}\text{ClF}_{6}\text{N}_{2}\text{O}_{2}448.75Oncology (Preclinical)

The addition of a chlorophenyl group in the third compound increases molecular weight by 110.55 g/mol, enhancing binding affinity to kinase targets but reducing oral bioavailability .

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